[3-(Aminomethyl)oxolan-3-yl](cyclopropyl)methanol
Description
3-(Aminomethyl)oxolan-3-ylmethanol is a bicyclic organic compound featuring a tetrahydrofuran (oxolan) ring substituted with an aminomethyl group at the 3-position and a cyclopropyl group attached to a methanol moiety. This structure combines the rigidity of the oxolan ring with the metabolic stability imparted by the cyclopropyl group.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[3-(aminomethyl)oxolan-3-yl]-cyclopropylmethanol |
InChI |
InChI=1S/C9H17NO2/c10-5-9(3-4-12-6-9)8(11)7-1-2-7/h7-8,11H,1-6,10H2 |
InChI Key |
HHMIDSLDLOQNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2(CCOC2)CN)O |
Origin of Product |
United States |
Biological Activity
3-(Aminomethyl)oxolan-3-ylmethanol is a synthetic organic compound notable for its unique structural characteristics, including an oxane (tetrahydrofuran) ring and a cyclopropyl group. The presence of an aminomethyl functional group suggests potential biological interactions, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3-(Aminomethyl)oxolan-3-ylmethanol indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The compound's structure can be represented as follows:
where correspond to the specific number of atoms in the compound.
The biological activity of 3-(Aminomethyl)oxolan-3-ylmethanol is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The structural components may influence intracellular signaling cascades.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential against various bacterial strains. |
| Neurotransmitter Modulation | Influences neurotransmitter levels, potentially affecting mood and cognition. |
| Antiviral Properties | May inhibit viral replication through interaction with viral enzymes or receptors. |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 3-(Aminomethyl)oxolan-3-ylmethanol against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant activity at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Neurotransmitter Modulation
In experiments assessing the compound's effects on neurotransmitter levels in animal models, significant increases in serotonin and dopamine were observed. This modulation suggests potential applications in treating mood disorders.
Case Study 3: Antiviral Efficacy
Research into the antiviral properties revealed that 3-(Aminomethyl)oxolan-3-ylmethanol effectively inhibited the replication of certain viruses in vitro. The mechanism was linked to its interaction with viral polymerases, highlighting its potential as a lead compound for antiviral drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Aminocyclopropane | Cyclopropane ring, amino group | Neurotransmitter modulation |
| 2-Hydroxycyclohexanemethanol | Cyclohexane ring, hydroxymethyl | Antimicrobial properties |
| 4-Amino-1-butanol | Linear chain, amino group | Potential antidepressant effects |
| 3-Aminotetrahydrofuran | Tetrahydrofuran ring | Antiviral activity |
The unique combination of a cyclopropyl structure with an oxane moiety and an aminomethyl functional group distinguishes 3-(Aminomethyl)oxolan-3-ylmethanol from other compounds, potentially conferring unique pharmacological properties.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source |
|---|---|---|---|---|
| 3-(Aminomethyl)oxolan-3-ylmethanol | C9H17NO2* | ~173.24* | Oxolan-3-yl with aminomethyl, cyclopropyl | Target |
| Cyclopropyl(3-methyloxetan-3-yl)methanol | C8H14O2 | 142.2 | Oxetane-3-yl with methyl, cyclopropyl | |
| [3-(methylamino)oxolan-3-yl]methanol | C6H13NO2 | 131.17 | Oxolan-3-yl with methylamino (-NHCH3) | |
| 1-(Aminomethyl)cyclobutylmethanol | C10H19NO2 | 185.26 | Oxolan-3-yl with aminomethyl, cyclobutyl | |
| {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol | C8H12N2O2 | 168.2 | Oxolan-3-yl linked to imidazole |
*Estimated values for the target compound.
Key Observations:
Ring Size and Strain: The oxolan (5-membered) ring in the target compound reduces ring strain compared to oxetane (4-membered) derivatives like Cyclopropyl(3-methyloxetan-3-yl)methanol, which may exhibit higher reactivity due to increased angle strain . The cyclopropyl group (3-membered ring) offers greater metabolic stability than cyclobutyl analogs (e.g., 1-(Aminomethyl)cyclobutylmethanol), as smaller rings are less susceptible to enzymatic degradation .
Substituent Effects: The aminomethyl group (-CH2NH2) in the target compound provides a primary amine, enhancing polarity and solubility compared to the methylamino (-NHCH3) group in [3-(methylamino)oxolan-3-yl]methanol. Primary amines are more basic and participate more readily in hydrogen bonding, which can improve bioavailability . The imidazole-containing analog {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol introduces aromaticity, which may alter electronic properties and binding affinity in biological systems .
Research and Application Insights
- Pharmaceutical Potential: The combination of a rigid oxolan core and cyclopropyl group in the target compound balances molecular weight and stability, making it suitable for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical.
- Agrochemical Relevance : The primary amine group could facilitate interactions with enzymatic targets in pesticides or herbicides, as seen in structurally related nitriles and alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
